molecular formula C15H17N3O2S B5726166 N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea

N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea

Cat. No. B5726166
M. Wt: 303.4 g/mol
InChI Key: HUKLLOJEKXXSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a thiourea derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways. In plants, N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to increase the activity of enzymes involved in nitrogen metabolism, which leads to an increase in plant growth and development. In cancer cells, N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to inhibit the growth of cells by inducing apoptosis, or programmed cell death. N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been shown to enhance the properties of polymers and composites by increasing their mechanical strength and thermal stability.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects, depending on the application. In plants, N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to increase the activity of enzymes involved in nitrogen metabolism, which leads to an increase in plant growth and development. In cancer cells, N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to inhibit the growth of cells by inducing apoptosis. N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been shown to enhance the properties of polymers and composites by increasing their mechanical strength and thermal stability.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea research, including the development of new synthesis methods, the investigation of its potential applications in other fields, and the further elucidation of its mechanism of action. Additionally, more research is needed to fully understand the toxicity and safety of N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea, as well as its potential side effects. Overall, N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has the potential to be a valuable tool in various fields, and further research is needed to fully explore its potential.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methyl-2-pyridinylamine to produce 3,4-dimethoxy-N-(3-methyl-2-pyridinyl)benzamide. The benzamide is then reacted with thionyl chloride to produce 3,4-dimethoxy-N-(3-methyl-2-pyridinyl)benzamide thiochloride. Finally, the thiochloride is reacted with ammonium thiocyanate to produce N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to enhance the growth and development of plants by increasing the activity of enzymes involved in nitrogen metabolism. In medicine, N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been studied for its potential use in materials science, as it has been shown to enhance the properties of polymers and composites.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(3-methylpyridin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-5-4-8-16-14(10)18-15(21)17-11-6-7-12(19-2)13(9-11)20-3/h4-9H,1-3H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKLLOJEKXXSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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